molecular formula C18H17ClN2O3S B2519350 N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-72-7

N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2519350
CAS No.: 898438-72-7
M. Wt: 376.86
InChI Key: OVLWZJNQWIXEBW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on derivatives closely related to N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has focused on their synthesis and crystal structure analysis. The Thorpe–Ingold effect influences the molecular geometry, and quantum chemical calculations, including DFT/B3LYP/6-311++G(d,p), have been used to investigate their properties. These compounds have shown potential as cancer inhibitors in molecular docking studies, suggesting their significance in medicinal chemistry and drug design (Kamaraj et al., 2021).

Antimicrobial and Antibacterial Activities

Several studies have synthesized derivatives of quinoline clubbed with sulfonamide moiety to explore their antimicrobial properties. Compounds with these structures have displayed significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019). Furthermore, the green synthesis of quinoxaline sulfonamides has revealed antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting their applicability in addressing bacterial infections (Alavi et al., 2017).

Anti-Cancer Properties

Research into sulfonamide derivatives has identified their pro-apoptotic effects on cancer cells. These compounds activate apoptotic genes and pathways, such as p38/ERK phosphorylation, indicating a promising route for cancer therapy (Cumaoğlu et al., 2015). Additionally, new sulfonamide derivatives have been synthesized and tested for their antimalarial activities, offering insights into their use in malaria treatment (Verma et al., 2016).

Antiviral Activities

Synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has led to compounds with notable anti-tobacco mosaic virus activity, presenting a new avenue for the development of antiviral agents (Chen et al., 2010).

Photovoltaic and Optical Properties

Studies on the photovoltaic properties of quinoline derivatives have been conducted, with findings indicating their potential application in organic–inorganic photodiode fabrication. The presence of chlorophenyl substitution has been shown to improve diode parameters, suggesting their usefulness in photovoltaic technologies (Zeyada et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential applications in medicine, and optimization of its synthesis .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLWZJNQWIXEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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